molecular formula C21H21N3O B10986715 N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide

Cat. No.: B10986715
M. Wt: 331.4 g/mol
InChI Key: UMNBTGJGQOXJPP-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 5-methyl-1H-indole.

    Coupling Reaction: The two indole derivatives are coupled using a suitable linker, such as a propanamide group, under specific reaction conditions.

    Reaction Conditions: The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole: A precursor in the synthesis of the compound.

    5-methyl-1H-indole: Another precursor used in the synthesis.

    Indole-3-carbinol: A related compound with known biological activities.

Uniqueness

N-(1-methyl-1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-3-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C21H21N3O/c1-15-6-7-19-16(14-15)8-12-24(19)13-10-21(25)22-18-4-3-5-20-17(18)9-11-23(20)2/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25)

InChI Key

UMNBTGJGQOXJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

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